Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide to the structure elucidation of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, a notable impurity associated with the anti-cancer drug Enzalutamide. The structural confirmation of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the analytical methodologies employed to unequivocally determine the chemical structure of this compound. Through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a detailed molecular profile is established. This guide presents illustrative quantitative data in structured tables, details the experimental protocols for each analytical technique, and provides visualizations of the molecular structure and analytical workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and quality control.
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the formation of impurities is an inevitable consequence. The identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing, as mandated by regulatory agencies worldwide. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (also known as Enzalutamide Impurity G) has been identified as a process-related impurity in the synthesis of Enzalutamide, a potent androgen receptor inhibitor. A thorough understanding of its chemical structure is essential for developing effective control strategies and ensuring the final drug product's purity and safety.
This guide details the systematic approach to elucidating the structure of this impurity, leveraging a suite of powerful analytical techniques.
Physicochemical Properties
A foundational step in structure elucidation is the determination of the compound's basic physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoic acid | PubChem |
| Synonyms | N-[3-Fluoro-4-[(methylamino)carbonyl]phenyl]-2-methylalanine, Enzalutamide ITS-2, Enzalutamide Impurity G | Multiple Sources |
| CAS Number | 1289942-66-0 | PubChem |
| Molecular Formula | C₁₂H₁₅FN₂O₃ | PubChem |
| Molecular Weight | 254.26 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
Spectroscopic Structure Elucidation
The definitive confirmation of the molecular structure of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is achieved through the combined application of several spectroscopic methods. The following sections detail the expected outcomes from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | br s | 1H | -COOH |
| 8.30 | q | 1H | -NH- (amide) |
| 7.85 | t | 1H | Ar-H |
| 6.85 | dd | 1H | Ar-H |
| 6.70 | dd | 1H | Ar-H |
| 5.90 | s | 1H | -NH- (amine) |
| 2.75 | d | 3H | -NH-CH₃ |
| 1.45 | s | 6H | -C(CH₃)₂ |
Note: This data is illustrative and serves as a representative example.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.
Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 176.5 | -COOH |
| 164.0 | -C=O (amide) |
| 155.0 (d) | Ar-C-F |
| 142.0 | Ar-C |
| 130.0 | Ar-C |
| 120.0 | Ar-CH |
| 115.0 (d) | Ar-CH |
| 110.0 | Ar-CH |
| 57.0 | -C(CH₃)₂ |
| 26.0 | -NH-CH₃ |
| 25.0 | -C(CH₃)₂ |
Note: This data is illustrative and serves as a representative example. 'd' denotes a doublet due to C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern in MS/MS experiments can further confirm the structure.
Illustrative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Calculated) | 255.1143 |
| [M+H]⁺ (Observed) | 255.1145 |
| Key Fragmentation Ions (m/z) | 209.08, 181.08, 152.06 |
Note: This data is illustrative and serves as a representative example.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Illustrative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 3350 | Medium | N-H stretch (amine and amide) |
| 2980 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1650 | Strong | C=O stretch (amide I) |
| 1540 | Strong | N-H bend (amide II) |
| 1250 | Strong | C-F stretch |
Note: This data is illustrative and serves as a representative example.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structure elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence with a 30° pulse angle.
-
Set the spectral width to 16 ppm.
-
Acquire 16 scans with a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 240 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a methanol:water (1:1) mixture.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution at a flow rate of 5 µL/min.
-
Set the capillary voltage to 3.5 kV.
-
Set the drying gas temperature to 300 °C.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula. Analyze the fragmentation pattern to confirm the structural fragments.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Visual diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams were generated using Graphviz (DOT language).
Caption: Chemical structure of 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
Caption: General workflow for the structure elucidation of a chemical compound.
Conclusion
The structural elucidation of impurities such as 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid is a critical activity in pharmaceutical development. By employing a combination of modern analytical techniques including NMR, MS, and IR spectroscopy, a definitive structural assignment can be made. This whitepaper has provided a detailed overview of the methodologies and illustrative data required for this process, serving as a valuable resource for scientists and researchers in ensuring the quality and safety of pharmaceutical products. The presented workflows and protocols offer a standardized approach to the characterization of this and other related pharmaceutical impurities.
